Urea derivatives, particularly those substituted with phenethylamine, have garnered significant attention in recent scientific research due to their diverse biological activities and potential applications in various fields. Phenethylamine is a biological precursor to important neurotransmitters such as dopamine, and its derivatives have been explored for their therapeutic potential. The compound "Urea, (4-methoxyphenethyl)-" and its related derivatives have been studied for their toxicity, synthesis, characterization, and biological evaluations, with a focus on their anticancer and antioxidant properties, as well as their role as enzyme inhibitors1 2 3 4.
In the medical field, substituted phenethylamine-based urea derivatives have been evaluated for their anticancer and antioxidant activities. A study demonstrated that certain derivatives were significantly more potent than cisplatin, a common chemotherapy drug, against the HeLa cell line, which is derived from human cervical cancer cells. These compounds also exhibited low toxicity towards human dermal fibroblast cells, indicating a favorable therapeutic index3. The antioxidant properties of these compounds were confirmed through various methods, suggesting that they could mitigate oxidative stress, which is a contributing factor in many diseases3.
In material science, the synthesis and characterization of new polyureas derived from 4-(4′-Methoxyphenyl)urazole have led to the creation of polymers with inherent viscosities ranging from 0.07–0.21 dL/g. These materials were thoroughly characterized using techniques such as IR, 1H-NMR, elemental analysis, and TGA, and their structural properties were reported, opening up potential applications in the field of polymer science2.
Toxicological studies are crucial for understanding the safety profile of chemical compounds. A four-week toxicity study of 4-methoxytoluene, a related compound, in rats revealed a no-observed-effect level of 40 mg kg-1 body weight/day. At higher doses, there were significant decreases in serum creatinine and urea, as well as a decrease in packed cell volume among male rats, indicating potential adverse effects at these higher dosages1. These findings are important for establishing safe exposure levels and for the further development of phenethylamine-based urea derivatives.
Synthesis Methods
The synthesis of [2-(4-methoxyphenyl)ethyl]urea typically involves several steps, beginning with the reaction of 4-methoxyphenethylamine with isocyanates or other urea precursors. A common synthetic route includes:
This method allows for high yields and reproducibility, making it suitable for both laboratory and industrial applications.
Structure Overview
The molecular structure of [2-(4-methoxyphenyl)ethyl]urea can be described as follows:
The presence of the methoxy group significantly influences the compound's reactivity and solubility, enhancing its potential applications in various chemical reactions.
Types of Reactions
[2-(4-methoxyphenyl)ethyl]urea can participate in various chemical reactions:
These reactions are significant for developing new derivatives with enhanced properties for specific applications.
The mechanism of action of [2-(4-methoxyphenyl)ethyl]urea largely depends on its specific application within biological systems. It may interact with various molecular targets such as enzymes or receptors, modulating biochemical pathways.
Research indicates that modifications to the urea moiety can significantly impact its interactions with biological targets, making it a valuable compound in drug design.
Properties Overview
These properties are crucial for understanding how the compound behaves in different environments, influencing its storage, handling, and application.
[2-(4-methoxyphenyl)ethyl]urea has several notable applications:
The versatility of this compound makes it an essential building block in various fields, particularly in medicinal chemistry where structure-activity relationships are critical for drug development.
[2-(4-Methoxyphenyl)ethyl]urea (CAS 13576-85-7) is a synthetic organic compound classified as a monosubstituted urea derivative. Its molecular formula is C~10~H~14~N~2~O~2~, corresponding to a molecular weight of 194.23 g/mol. The IUPAC name, 2-(4-methoxyphenyl)ethylurea, precisely defines its structure: a phenethylamine scaffold with a 4-methoxy substituent on the aromatic ring and a urea group (–NH–CO–NH~2~) attached to the ethylamine side chain. The canonical SMILES representation (COC~1~=CC=C(C=C~1~)CCNC(=O)N) further elucidates its atomic connectivity .
Key structural features include:
Spectroscopic data reveal characteristic properties:
Table 1: Physicochemical Properties of [2-(4-Methoxyphenyl)ethyl]urea
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C~10~H~14~N~2~O~2~ | HRMS |
Molecular Weight | 194.23 g/mol | Calculated |
Melting Point | 183–185°C | Experimental |
logP | ~0.88 (estimated) | Computational |
Hydrogen Bond Acceptors | 3 | Structural analysis |
Hydrogen Bond Donors | 2 | Structural analysis |
Urea derivatives gained prominence in the mid-20th century for their synthetic versatility and biological relevance. [2-(4-Methoxyphenyl)ethyl]urea emerged as an intermediate in the 1970s during studies on phenethylamine-based neuroactive compounds. Its synthesis typically involves reacting 4-methoxyphenethylamine with urea or isocyanates under mild conditions:
4-CH~3~O–C~6~H~4~–CH~2~CH~2~NH~2~ + NH~2~CONH~2~ → 4-CH~3~O–C~6~H~4~–CH~2~CH~2~NHCONH~2~
Early routes used refluxing ethanol as a solvent (yields: 70–85%), while modern protocols employ dichloromethane with catalytic bases at 25°C .
A pivotal discovery arose from its role as a precursor to bioactive heterocycles. For example, in RyR2 (ryanodine receptor 2) inhibitor research, cyclization of similar ureas with oxalyl chloride yielded parabanic acid derivatives showing >15-fold enhanced activity against cardiac calcium channels. This highlighted the urea-to-heterocycle transformation as a key strategy in medicinal chemistry [2]:
"The urea intermediate 5 showed no RyR2-inhibitory activity [...] whereas the parabanic acid derivative 1 exhibited an EC~50~ of 30.1 μM."
Structure-activity relationship (SAR) studies revealed strict substituent requirements:
Table 2: Key Historical Milestones for Phenethylurea Derivatives
Year | Development | Significance |
---|---|---|
1970s | Synthesis as phenethylamine analogs | Enabled neuropharmacological studies |
2010s | Use as intermediates for parabanic acid inhibitors | Validated urea cyclization for cardiac research |
2020s | Exploration in anticancer scaffolds | Expanded applications to kinase inhibition |
Medicinal Chemistry Applications
The compound’s primary utility lies as a versatile synthon for biologically active molecules:
Mechanistically, the urea group enables critical hydrogen bonding with kinase ATP pockets (e.g., VEGFR2 Cys919) or RyR2 pore domains. The 4-methoxyphenyl moiety enhances cell membrane permeability, facilitating intracellular target engagement [4].
Materials Science Applications
In polymer chemistry, this urea derivative enables the synthesis of high-performance polyureas:
Table 3: Multidisciplinary Applications of [2-(4-Methoxyphenyl)ethyl]urea
Field | Application | Example/Outcome |
---|---|---|
Medicinal Chemistry | Kinase inhibitor synthesis | FLT3/VEGFR2 dual inhibitors (IC~50~ < 0.1 μM) |
RyR2 inhibitor precursors | 15.5-fold activity boost via parabanic acid cores | |
Materials Science | Thermoplastic polyureas | Polymers with η~inh~ = 0.07–0.21 dL/g |
Directed lithiation templates | Regioselective C–H functionalization |
Hybrid molecules incorporating this core, such as 3-[(2-methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea, demonstrate expanded bioactivity profiles and material properties. The adamantane moiety in such derivatives enhances rigidity and binding affinity to hydrophobic enzyme pockets [5] [7].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9